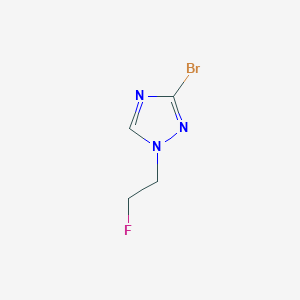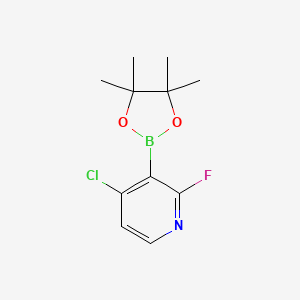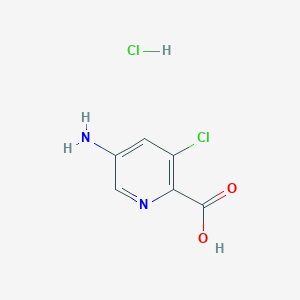
5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H6Cl2N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 5-amino-2-pyridinecarboxylic acid followed by the formation of the hydrochloride salt. One common method involves the use of thionyl chloride as a chlorinating agent under reflux conditions. The reaction is carried out in an inert solvent such as dichloromethane. After the chlorination step, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified using recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, which can replace the chlorine atom under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include azido derivatives and thiol-substituted compounds.
Oxidation Reactions: Products include nitro derivatives.
Reduction Reactions: Products include alcohol derivatives.
Applications De Recherche Scientifique
5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism are often related to the inhibition of metabolic processes in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-5-chloropyridine-2-carboxylic acid
- 2-Amino-5-chloropyridine
- 5-Amino-2-chloropyridine
Uniqueness
5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure allows it to participate in a variety of chemical reactions that are not possible with other similar compounds. Additionally, its hydrochloride salt form enhances its solubility in water, making it more versatile for use in aqueous reactions.
Propriétés
Formule moléculaire |
C6H6Cl2N2O2 |
|---|---|
Poids moléculaire |
209.03 g/mol |
Nom IUPAC |
5-amino-3-chloropyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-4-1-3(8)2-9-5(4)6(10)11;/h1-2H,8H2,(H,10,11);1H |
Clé InChI |
ZRAPYXURZOJGDC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


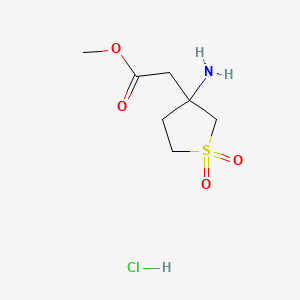


![6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13518805.png)
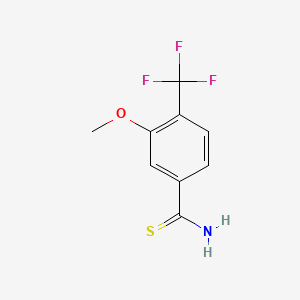
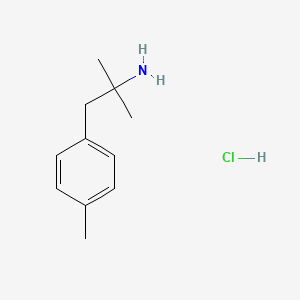
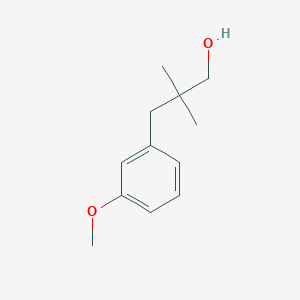
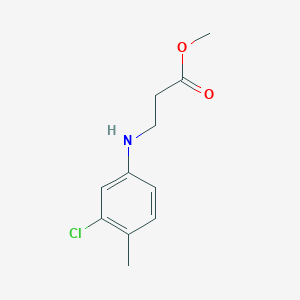
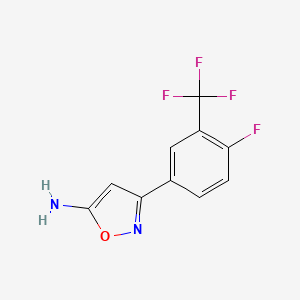
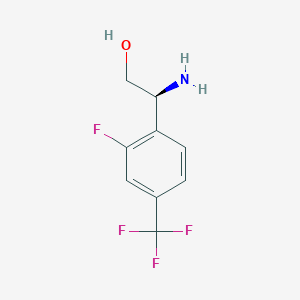
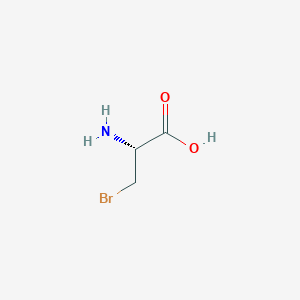
![2-[(2-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B13518860.png)
